3-N-Methylspiperone
Overview
Description
3-N-Methylspiperone (NMSP) is a derivative of spiperone and is used to study the dopamine and serotonin neurotransmitter systems . It is a high-affinity D2/3 dopamine and 5-HT2A serotonin receptor antagonist . It has been studied as a positron emission tomography (PET) tracer for imaging D2/3 and 5HT2A receptor densities .
Synthesis Analysis
Carbon-11-labeled 3-N-methylspiperone, a positron-emitting dopamine-receptor antagonist, was synthesized from 11CO2 in 40 minutes, with a radiochemical yield of approximately 20–40% .Molecular Structure Analysis
The molecular formula of 3-N-Methylspiperone is C24H28FN3O2 . Its average mass is 409.496 Da and its monoisotopic mass is 409.216553 Da .Chemical Reactions Analysis
3-N-Methylspiperone acts as a D2 dopamine receptor antagonist . It is an analog of spiperone and the isotope 3-N-[11C]methylspiperone ([11C]NMSP) is widely used in dopamine receptor imaging in positron emission tomography (PET) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-N-Methylspiperone include a light yellow solid appearance . It is used in positron tomography as a dopamine agonist and dopamine receptor ligand .Scientific Research Applications
Application in Dopamine Receptors Research
Specific Scientific Field
Summary of the Application
“3-N-Methylspiperone” is a high-affinity D2/3 dopamine receptor antagonist . It has been used in research to study the properties of D2 dopamine receptors in the basal ganglia and S2 serotonin receptors in the cerebral cortex .
Methods of Application or Experimental Procedures
The compound is often used in in vitro studies with rat and human brain homogenates . The specific binding of “3-N-Methylspiperone” is found to be saturable in these homogenates .
Results or Outcomes
The pharmacological properties of the specific binding in rat striatal and human caudate tissues were very similar and indicated the presence of brain D2 dopamine receptors .
Application in PET Imaging
Specific Scientific Field
Summary of the Application
“3-N-Methylspiperone” has been studied as a positron emission tomography (PET) tracer for imaging D2/3 and 5HT2A receptor densities . It’s used in in vivo imaging studies to study brain biochemistry, particularly aspects of dopamine neurotransmission .
Methods of Application or Experimental Procedures
The compound is prepared in radiolabeled form and utilized to create the in vivo images that represent the biochemistry of the living human brain .
Results or Outcomes
PET imaging of dopaminergic functions of the central nervous system (CNS) including dopamine synthesis, vesicular storage, synaptic release and receptor binding, and reuptake processes, are now routinely used for studies in neurology, psychiatry, drug abuse and addiction, and drug development .
Application in Neurodegenerative Diseases Research
Specific Scientific Field
Neurology and Neurodegenerative Diseases
Summary of the Application
“3-N-Methylspiperone” has been used in research to study neurodegenerative diseases (NDDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD) . It helps in understanding the role of dopamine and serotonin receptors in these diseases .
Methods of Application or Experimental Procedures
The compound is often used in in vitro studies with human brain homogenates . The specific binding of “3-N-Methylspiperone” is found to be saturable in these homogenates .
Results or Outcomes
The studies have helped in understanding the role of dopamine and serotonin receptors in neurodegenerative diseases and have provided insights into the development of novel biomaterials targeting NDDs .
Application in Schizophrenia Research
Specific Scientific Field
Summary of the Application
“3-N-Methylspiperone” is a high-affinity D2/3 dopamine receptor antagonist . It has been used in research to study the role of dopamine receptors in schizophrenia .
Methods of Application or Experimental Procedures
The compound is often used in in vitro studies with human brain homogenates . The specific binding of “3-N-Methylspiperone” is found to be saturable in these homogenates .
Results or Outcomes
The studies have helped in understanding the role of dopamine receptors in schizophrenia and have provided insights into the pathophysiology of the disease .
Application in Cancer Research
Specific Scientific Field
Summary of the Application
“3-N-Methylspiperone” has been used in research to study the role of dopamine and serotonin receptors in various cancers . It helps in understanding the role of these receptors in tumor growth and metastasis .
Methods of Application or Experimental Procedures
The compound is often used in in vitro studies with human cancer cell lines . The specific binding of “3-N-Methylspiperone” is found to be saturable in these cell lines .
Results or Outcomes
The studies have helped in understanding the role of dopamine and serotonin receptors in various cancers and have provided insights into the development of novel biomaterials targeting these cancers .
Application in Drug Addiction Research
Summary of the Application
“3-N-Methylspiperone” is a high-affinity D2/3 dopamine receptor antagonist . It has been used in research to study the role of dopamine receptors in drug addiction .
Results or Outcomes
The studies have helped in understanding the role of dopamine receptors in drug addiction and have provided insights into the pathophysiology of the disease .
Future Directions
properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLPOSPWKZACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236379 | |
Record name | 3-N-Methylspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | 3-N-Methylspiperone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11571 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-N-Methylspiperone | |
CAS RN |
87539-19-3 | |
Record name | N-Methylspiroperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87539-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-N-Methylspiperone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087539193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-N-Methylspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESPIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U54JM2T8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.